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Spebrutinib Profile and Key Comparisons

The table below summarizes the available data on spebrutinib and other selected BTK inhibitors for

comparison.

BTK Inhibitor
Binding
Mechanism

Reported
IC50 for BTK

Key Selectivity
Findings

Highest Reported
Development
Phase

Spebrutinib (CC-
292, AVL-292)

Covalent,
Irreversible [1]

< 0.5 nM [1] >10x more potent for
TEC kinase than BTK

[2] [3]

Phase II
(Rheumatoid

Arthritis) [1] [4]

Ibrutinib Covalent,

Irreversible [1]

0.5 nM [1] Off-target activity on

EGFR, ErbB2, ITK,
BLK, and TEC [1] [3]

Approved (CLL,

MCL, WM, others)
[5] [1]

Acalabrutinib
(ACP-196)

Covalent,
Irreversible [1]

5.1 nM [1] Highly selective [1] Approved (CLL,
MCL) [1]
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BTK Inhibitor
Binding
Mechanism

Reported
IC50 for BTK

Key Selectivity
Findings

Highest Reported
Development
Phase

Evobrutinib
(M2951)

Covalent,
Irreversible [1]

9 nM [1] Highly selective for
BCR and FcγR

signaling [4]

Phase III (Multiple
Sclerosis) [1]

Fenebrutinib
(GDC-0853)

Non-covalent,

Reversible [4]

Information

missing

High potency and

selectivity [4]

Phase III (Multiple

Sclerosis, SLE) [6]

Experimental Data and Methodologies

Supporting data for spebrutinib's profile comes from advanced proteomic techniques and metabolic studies.

Proteome-Wide Binding Kinetics (COOKIE-Pro): A 2025 study used the COOKIE-Pro method to

quantitatively profile covalent inhibitor binding across thousands of proteins in Ramos B-cell

lymphoma cells [3]. This method measures the inactivation rate (k_inact) and the apparent affinity

constant (K_I) to determine the second-order rate constant for covalent adduct formation (k_eff),

which reflects a compound's overall potency and selectivity [3]. This unbiased proteome-scale

approach revealed that spebrutinib has over 10-fold higher potency for TEC kinase than for its

intended target, BTK [2] [3].

Metabolic Profiling and Reactive Intermediate Screening: An in vitro metabolic study using rat

liver microsomes identified numerous phase I metabolites and reactive intermediates of spebrutinib.

The study characterized 14 phase I metabolites, four cyanide adducts, six glutathione (GSH)

adducts, and three methoxylamine adducts [7]. The formation of reactive intermediates like

iminium ions and aldehydes suggests potential pathways for adverse drug reactions. The study also

identified acrylamide as a structural alert for toxicity, which was involved in forming glycidamide and

aldehyde intermediates [7].

Experimental Workflow and Pathway Diagrams
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The following diagrams illustrate the key experimental workflow and the therapeutic targeting rationale

based on the search results.
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Workflow for proteome-wide kinetic profiling
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BTK and TEC roles in immune signaling

Interpretation and Research Implications

The available data suggests two primary considerations for the safety profile of spebrutinib:
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TEC Kinase Potency: The high potency for TEC kinase, a close relative of BTK also involved in

immune cell signaling, is a key differentiator [2] [3]. The clinical implications of this are not fully
understood, as inhibiting TEC could contribute to efficacy, toxicity, or both.

Reactive Metabolites: The identification of multiple reactive intermediates in vitro indicates the
potential for idiosyncratic toxicity [7]. This is a crucial factor for further investigation in later-stage

clinical development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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